molecular formula C18H21FN4O B12165217 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Cat. No.: B12165217
M. Wt: 328.4 g/mol
InChI Key: NPKNQBORIBUGNU-UHFFFAOYSA-N
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Description

This compound features a bicyclic cyclopenta[c]pyridazin-3-one core fused to a partially hydrogenated pyridazine ring. A piperazine moiety, substituted with a 4-fluorophenyl group, is connected via a methylene bridge.

Properties

Molecular Formula

C18H21FN4O

Molecular Weight

328.4 g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one

InChI

InChI=1S/C18H21FN4O/c19-15-4-6-16(7-5-15)22-10-8-21(9-11-22)13-23-18(24)12-14-2-1-3-17(14)20-23/h4-7,12H,1-3,8-11,13H2

InChI Key

NPKNQBORIBUGNU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CN3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one typically involves multiple steps. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a fluorophenyl compound . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of catalysts and automated monitoring systems ensures consistent quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance biological activity.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can result in various physiological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Core Structure Variations

The cyclopenta[c]pyridazin-3-one scaffold is conserved across analogs, but substituents critically modulate properties:

Compound Name Substituent(s) Molecular Formula Key Features
Target Compound 4-(4-Fluorophenyl)piperazin-1-ylmethyl C₁₉H₂₁FN₄O Fluorine enhances lipophilicity; piperazine may target CNS receptors .
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one 4-Methylphenyl C₁₁H₁₂N₂O Lacks piperazine; exhibits anti-inflammatory activity (IC₅₀ = 11.6 μM) .
4-(Trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one Trifluoromethyl C₈H₇F₃N₂O Electron-withdrawing CF₃ group may alter electronic properties .
2-[(Piperidin-4-yl)methyl]-cyclopenta[c]pyridazin-3-one Piperidin-4-ylmethyl C₁₃H₁₉N₃O Piperidine (vs. piperazine) reduces basicity and polarity .

Structural and Conformational Analysis

  • Ring Puckering: The cyclopenta[c]pyridazinone core may adopt non-planar conformations, as described by Cremer and Pople’s puckering coordinates, influencing binding pocket compatibility .
  • Crystallography : SHELX software (e.g., SHELXL) is widely used for refining such structures, ensuring accurate determination of bond lengths and angles .

Biological Activity

The compound 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a novel synthetic derivative that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H21FN4O
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 1374527-52-2

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The presence of the piperazine moiety is known to enhance binding affinity to serotonin and dopamine receptors, which are crucial for neuropharmacological effects. Preliminary studies suggest that it may act as a selective antagonist or agonist depending on the receptor subtype involved.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds similar to 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
T3L92927.05Induced apoptosis
T6L929120.6Non-cytotoxic

These findings indicate that modifications in the chemical structure can lead to significant changes in biological activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating psychiatric disorders. Research indicates that compounds containing piperazine rings can modulate serotonin levels effectively:

  • Serotonin Receptor Binding : Compounds similar to this one have demonstrated competitive binding to serotonin receptors, influencing mood and anxiety levels.

Case Studies

  • Cytotoxicity Assessment
    A study conducted on the cytotoxic effects of pyridazinone derivatives revealed that certain structural modifications led to increased cytotoxicity against human pancreatic cancer cell lines. The study utilized MTT assays and flow cytometry to quantify cell viability and apoptosis rates .
  • Inhibition Studies
    Inhibition studies on tyrosinase enzymes using derivatives of the compound showed varying degrees of inhibitory effects. For example, compound derivatives exhibited IC50 values ranging from 40.43 µM to lower concentrations depending on structural variations .

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